molecular formula C10H14ClNS B13152643 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine

2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine

Cat. No.: B13152643
M. Wt: 215.74 g/mol
InChI Key: CDWYHSPANTYBRQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares the chlorothiophene moiety and exhibits similar biological activities.

    2-(4-Chlorothiophen-2-yl)ethanamine: Another compound with a chlorothiophene ring, used in different synthetic applications.

Uniqueness

2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a chlorothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

2-[(4-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C10H14ClNS/c1-10(3-2-4-12-10)6-9-5-8(11)7-13-9/h5,7,12H,2-4,6H2,1H3

InChI Key

CDWYHSPANTYBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=CS2)Cl

Origin of Product

United States

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